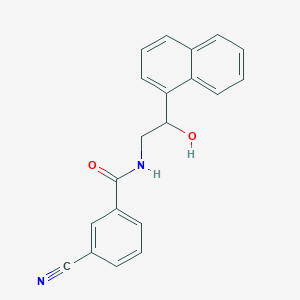

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Description

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that features a benzamide core with a cyano group and a naphthalene moiety

Properties

IUPAC Name |

3-cyano-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-12-14-5-3-8-16(11-14)20(24)22-13-19(23)18-10-4-7-15-6-1-2-9-17(15)18/h1-11,19,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCATPXYWLZINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC(=C3)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 3-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-cyano-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzamide.

Reduction: Formation of 3-amino-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The naphthalene moiety can intercalate into hydrophobic regions of proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

3-cyano-N-(2-hydroxy-2-phenylethyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

3-cyano-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the naphthalene moiety, which can enhance its interactions with biological targets and improve its physicochemical properties compared to similar compounds with simpler aromatic groups.

Biological Activity

3-Cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a compound featuring a benzamide backbone with notable functional groups, including a cyano group and a naphthalene-derived moiety. Its chemical formula is . The unique structural characteristics of this compound suggest potential for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Characteristics

The compound's structure can be broken down as follows:

- Benzamide Core : Provides a stable aromatic system conducive to biological interactions.

- Cyano Group (-C≡N) : Enhances lipophilicity and may facilitate interaction with various biological targets.

- Hydroxyl Group (-OH) : Potentially involved in hydrogen bonding with biological macromolecules.

- Naphthalene Moiety : Increases the compound's hydrophobicity and may improve binding affinity to proteins and nucleic acids.

Synthesis

The synthesis typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 3-cyanobenzoyl chloride in the presence of a base like triethylamine. The reaction is performed in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of reactants.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar activities, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

The potential anticancer activity of this compound has been highlighted in studies exploring its interaction with cancer-related pathways. Similar compounds have been noted for their ability to inhibit specific enzymes involved in tumor progression, suggesting that this compound could be a candidate for cancer therapeutics .

Anti-inflammatory Effects

Compounds with similar structural features have also been reported to exhibit anti-inflammatory properties. The presence of the hydroxyl group may enhance this activity through modulation of inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Case Studies

- In Vitro Studies : Preliminary studies using cell lines have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells while sparing normal cells, indicating selective cytotoxicity.

- In Vivo Models : Animal studies have shown that derivatives can reduce tumor growth rates significantly when administered at specific dosages, supporting their potential use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-cyano-N-(2-hydroxy-2-(phenyl)ethyl)benzamide | Similar structure but with a phenyl moiety | Potentially similar biological effects |

| 3-cyano-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide | Methyl-substituted phenyl group | Variations in activity due to substitution |

| N-(cyano(naphthalen-1-yl)methyl)benzamide | Lacks the hydroxyl group | Different interaction profiles |

Q & A

Basic: What are the established synthetic routes for 3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of β-naphthol with benzaldehyde and ethylenediamine in ethanol to form the intermediate 1-[(2-aminoethylamino)-phenyl-methyl]-naphthalen-2-ol .

- Step 2: Coupling with 3-cyanobenzoyl chloride using coupling agents like EDC/HCl in acetonitrile:water (3:1) under mild conditions (room temperature, 72 hours) .

- Purification: Crystallization from methanol:water (4:1) yields ~75% purity. Characterization includes:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., δH 5.75 ppm for hydroxyl protons; δC 152.11 ppm for aromatic carbons) .

- IR for functional groups (e.g., 3530 cm⁻¹ for -OH, 1671 cm⁻¹ for C=O) .

- Mass spectrometry (EI-MS) for molecular ion validation (e.g., m/z 292.07 [M⁺]) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

SAR studies focus on modifying key structural features:

- Substituent Variation: Replace the naphthalene ring with other aromatic systems (e.g., biphenyl) or alter the hydroxyethyl linker’s stereochemistry to assess hydrophobicity and binding affinity .

- Functional Group Analysis: Test analogs with nitro, amino, or halogen substituents on the benzamide ring to evaluate electronic effects on target interactions (e.g., antimicrobial or anticancer activity) .

- Experimental Design:

- Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.

- Pair with computational tools (e.g., molecular docking) to predict binding modes to targets like kinases or GPCRs .

Advanced: What computational strategies are effective in predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets in kinases). Key parameters:

- Grid box size adjusted to target active sites (e.g., 25 ų for kinase domains) .

- Scoring functions (e.g., MM-GBSA) to rank binding affinities .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks to validate docking predictions .

- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 3.2 ± 0.5, indicating moderate lipophilicity) .

Basic: How are contradictions in synthetic yield data resolved across different studies?

Methodological Answer:

Discrepancies often arise from reaction conditions:

- Catalyst Optimization: Compare Pd/C (70% yield) vs. EDC/HCl (75% yield) for amide bond formation .

- Solvent Effects: Polar aprotic solvents (DMF) may improve solubility but require stringent drying, impacting yields .

- Validation: Replicate experiments with controlled variables (temperature, solvent purity) and use HPLC to quantify intermediate stability .

Advanced: What strategies mitigate challenges in characterizing stereochemical outcomes of the hydroxyethyl linker?

Methodological Answer:

- Chiral Chromatography: Use HPLC with a Chiralpak AD-H column to resolve enantiomers (e.g., 90:10 hexane:isopropanol mobile phase) .

- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration (e.g., R/S designation at C2 of the hydroxyethyl group) .

- NOESY NMR: Detect spatial proximity between naphthalene protons and the benzamide ring to infer stereochemistry .

Basic: What analytical techniques confirm the absence of common synthetic byproducts?

Methodological Answer:

- TLC Monitoring: Hexane:ethyl acetate (8:2) to detect unreacted β-naphthol (Rf = 0.3) vs. product (Rf = 0.6) .

- LC-MS: Identify byproducts like hydrolyzed cyano groups (m/z shift from 292.07 to 274.05) .

- Elemental Analysis: Validate purity (e.g., C: 78.02% vs. theoretical 78.05%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.